![molecular formula C11H12N4O B14590391 2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one CAS No. 61452-82-2](/img/structure/B14590391.png)
2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the pyridopyrimidine family, which is known for its diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines. One common method includes the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with pyrrolidine under basic conditions to yield the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Ammonia or primary amines in ethanol at reflux temperature.
Major Products Formed
Oxidation: Formation of pyrido[2,3-d]pyrimidin-5(8H)-one derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced pyrido[2,3-d]pyrimidin-5(8H)-one derivatives.
Substitution: Formation of substituted pyrido[2,3-d]pyrimidin-5(8H)-one derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one involves the inhibition of specific enzymes and receptors. For instance, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer cell growth and survival. By binding to the active site of these kinases, the compound prevents the phosphorylation of target proteins, thereby disrupting the signaling cascade and inhibiting cancer cell proliferation .
類似化合物との比較
Similar Compounds
2-Amino-substituted pyrido[2,3-d]pyrimidin-7-ones: Known for their kinase inhibitory activity.
4,7-Diaminosubstituted pyrido[2,3-d]pyrimidines: Act as inhibitors of cyclin-dependent kinases.
Pyrido[2,3-d]pyrimidin-7-ones: Effective in treating arthritis, hepatitis C, and type II diabetes.
Uniqueness
2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one stands out due to its unique pyrrolidine substitution, which enhances its binding affinity and selectivity towards specific molecular targets. This makes it a promising candidate for the development of new therapeutic agents with improved efficacy and reduced side effects .
特性
CAS番号 |
61452-82-2 |
|---|---|
分子式 |
C11H12N4O |
分子量 |
216.24 g/mol |
IUPAC名 |
2-pyrrolidin-1-yl-8H-pyrido[2,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C11H12N4O/c16-9-3-4-12-10-8(9)7-13-11(14-10)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H,12,13,14,16) |
InChIキー |
OBOIPQPGJPZQFG-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=NC=C3C(=O)C=CNC3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Ethoxy-1-[4-(methanesulfinyl)phenyl]pentan-1-one](/img/structure/B14590317.png)
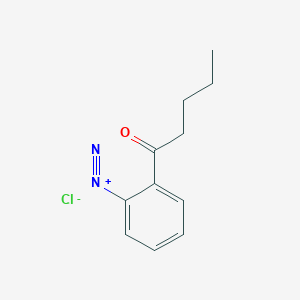
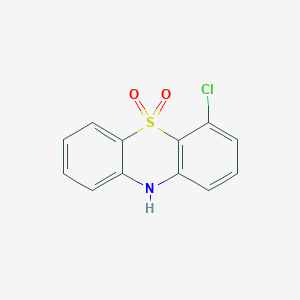
![Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide](/img/structure/B14590336.png)
![3-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol](/img/structure/B14590348.png)
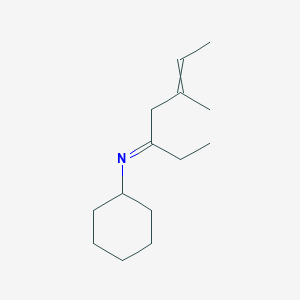
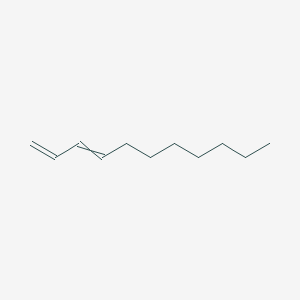
![Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-, ethyl ester](/img/structure/B14590375.png)
![Acetic acid--4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol (1/1)](/img/structure/B14590376.png)
![1-[(2-Methoxy-6-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide](/img/structure/B14590384.png)
![5-Nitro-2-[4-(2-nitroprop-1-en-1-yl)phenoxy]-1,3-thiazole](/img/structure/B14590389.png)
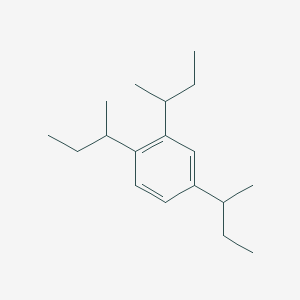
![Benzonitrile, 2-[(phenylsulfonyl)oxy]-](/img/structure/B14590405.png)
![4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14590413.png)
